molecular formula C7H6N2O3 B1595299 5-Methoxybenzofurazan-1-oxide CAS No. 7791-49-3

5-Methoxybenzofurazan-1-oxide

Cat. No.: B1595299
CAS No.: 7791-49-3
M. Wt: 166.13 g/mol
InChI Key: ABSKHUSUHODMEL-UHFFFAOYSA-N
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Description

5-Methoxybenzofurazan-1-oxide: is an organic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.1341 g/mol . It is also known by other names such as 5-Methoxy-2,1,3-benzoxadiazole 1-oxide and Benzofurazan, 5-methoxy-, 1-oxide . This compound is characterized by its benzofurazan ring structure, which is a fused ring system containing both benzene and furan rings with an additional nitrogen and oxygen atom.

Safety and Hazards

According to the safety data sheet, 5-Methoxybenzofurazan-1-oxide is harmful if swallowed . In case of exposure, it’s recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . If inhaled or ingested, seek medical attention immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxybenzofurazan-1-oxide can be synthesized from 2-azido-4-methoxy-1-nitrobenzene . The reaction typically involves heating the starting material in a solvent such as decalin at elevated temperatures (around 87.7°C) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzofurazan-1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofurazan ring.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxybenzofurazan-1-oxide involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison: 5-Methoxybenzofurazan-1-oxide is unique due to the presence of a methoxy group at the 5-position of the benzofurazan ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, such as 5-Methylbenzofurazan-1-oxide and 5-Chlorobenzofurazan-1-oxide, the methoxy group can provide different electronic effects, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKHUSUHODMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7791-49-3
Record name NSC270352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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